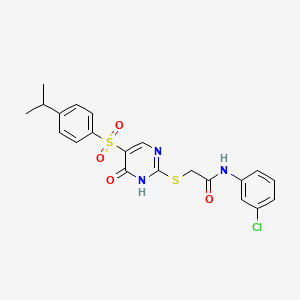
N-(3-chlorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O4S2 and its molecular weight is 477.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chlorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process that typically involves the formation of the pyrimidine core followed by the introduction of the sulfonyl and thioacetamide moieties. The synthetic pathway often utilizes various reagents such as potassium persulfate and sodium EDTA under controlled conditions to ensure high yields and purity.
Anticancer Properties
Several studies have evaluated the anticancer potential of compounds related to this compound. The following table summarizes key findings on its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Alam et al. (2020) |
| SK-MEL-2 (Skin) | 4.27 | Alam et al. (2020) |
| HCT15 (Colon) | 15.0 | Alam et al. (2020) |
| MCF-7 (Breast) | 8.0 | Study on related compounds |
The compound exhibits significant growth inhibition across multiple cancer cell lines, indicating its potential as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of critical enzymes such as thymidylate synthase, which is essential for DNA synthesis. This inhibition leads to apoptosis in cancer cells, thereby reducing their proliferation rates.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been tested for antimicrobial activity. The following table presents findings from studies assessing its efficacy against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | Study on related compounds |
| Staphylococcus aureus | 16 | Study on related compounds |
These results suggest that the compound possesses notable antimicrobial properties, making it a candidate for further development in treating infections.
Case Studies and Research Findings
- Cytotoxicity in Human Cancer Cell Lines : A comprehensive study demonstrated that derivatives of related compounds showed varying degrees of cytotoxicity against human cancer cell lines, with some exhibiting IC50 values lower than established chemotherapeutic agents like doxorubicin .
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the sulfonamide and thio groups significantly affect the biological activity of these compounds. For instance, introducing electron-withdrawing groups tends to enhance cytotoxicity against specific cancer types .
- Molecular Docking Studies : Computational studies have supported experimental findings by predicting binding affinities of the compound to target enzymes involved in cancer proliferation pathways, further validating its potential as a therapeutic agent .
特性
IUPAC Name |
N-(3-chlorophenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S2/c1-13(2)14-6-8-17(9-7-14)31(28,29)18-11-23-21(25-20(18)27)30-12-19(26)24-16-5-3-4-15(22)10-16/h3-11,13H,12H2,1-2H3,(H,24,26)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOTXOGFFOUKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














